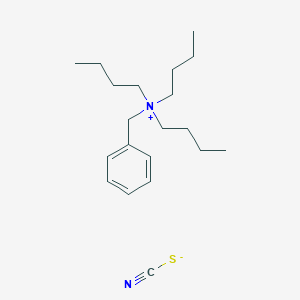![molecular formula C13H12N4O2 B14618879 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- CAS No. 58537-70-5](/img/structure/B14618879.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme cofactors and biological pigments.
Medicine: Investigated for its potential as an antimalarial agent and other therapeutic uses.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it may inhibit key enzymes in the parasite’s metabolic pathways, disrupting its lifecycle. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the parasite’s death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Folic Acid: A pteridine derivative involved in various biological processes.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58537-70-5 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3,7,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-7-4-5-9-8(6-7)14-10-11(16(9)2)15-13(19)17(3)12(10)18/h4-6H,1-3H3 |
Clé InChI |
LAJNDZUGDKTUJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
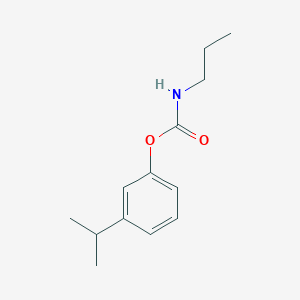
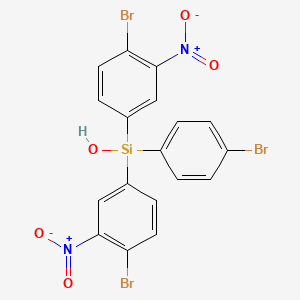
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

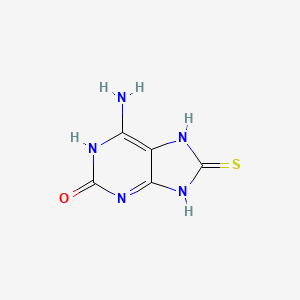
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
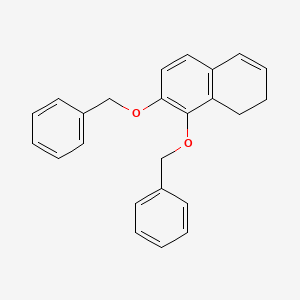
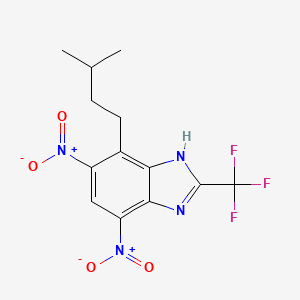
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
